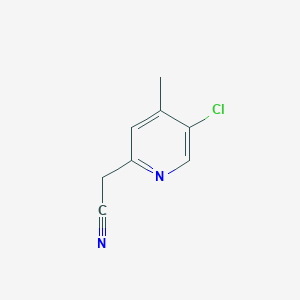

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-chloro-4-methylpyridin-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMFQZXRLOFNPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001274173 | |

| Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886365-14-6 | |

| Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-4-methyl-2-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001274173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile typically involves the reaction of 5-chloro-4-methyl-2-pyridinecarboxaldehyde with a suitable nitrile source under controlled conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the acetonitrile group.

Industrial Production Methods

In an industrial setting, the production of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: (5-Chloro-4-methyl-pyridin-2-yl)-acetic acid.

Reduction: (5-Chloro-4-methyl-pyridin-2-yl)-methylamine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile serves as an intermediate in the synthesis of various APIs. Its chlorinated pyridine structure is crucial for enhancing the biological activity of pharmaceutical compounds. For instance, it has been utilized in the synthesis of novel antimicrobial agents, showcasing improved efficacy against bacterial strains due to the presence of the chlorine atom, which enhances lipophilicity and cellular uptake .

Antimicrobial Activity

Research indicates that compounds derived from (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile exhibit significant antimicrobial properties. For example, derivatives have shown potent activity against Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL . The structure-activity relationship (SAR) studies suggest that modifications to the pyridine ring can further enhance these properties.

Pesticide Development

The compound is also pivotal in the agrochemical sector, particularly in the synthesis of fungicides like fluopyram. Fluopyram acts on succinate dehydrogenase in fungal pathogens, disrupting mitochondrial respiration and providing broad-spectrum antifungal activity . The synthesis method involves a straightforward substitution reaction using (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile as a key intermediate, allowing for higher yields and efficiency compared to traditional methods .

Herbicide Formulations

In addition to fungicides, research is exploring the use of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile in herbicide formulations. Its ability to interact with various biological pathways makes it a candidate for developing selective herbicides that target specific plant species while minimizing damage to crops .

Synthesis Techniques

The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile typically involves reactions such as nucleophilic substitution or coupling reactions with other heterocyclic compounds. The following table summarizes various synthetic routes and conditions:

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Nucleophilic Substitution | 2-chloroacetophenone + pyridine derivative | 110–130 °C for 10–16 hours | Up to 85% |

| Coupling Reaction | Boronic acid + halogenated pyridine | Microwave-assisted at 120 °C | 43.5% |

These methods highlight the versatility of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile as a synthetic building block.

Development of Antimicrobial Agents

A study conducted by Karthikeyan et al. demonstrated the synthesis of a series of chlorinated pyridine derivatives from (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile, leading to compounds with enhanced antibacterial activity against resistant strains . The research emphasized the importance of chlorine substitution in improving pharmacological profiles.

Agrochemical Innovations

Another case study focused on using (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile in developing new formulations of fluopyram-based fungicides. The study reported significant improvements in yield and efficacy compared to traditional synthesis methods, highlighting its potential for large-scale agricultural applications .

Mechanism of Action

The mechanism of action of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile with structurally related pyridine-acetonitrile derivatives, focusing on substituent positions, molecular similarity, and synthetic relevance:

Table 1: Structural and Functional Comparison of Pyridine-Acetonitrile Derivatives

Key Findings :

Substituent Position Sensitivity: The placement of chloro and methyl groups significantly impacts reactivity. 2-(Pyridin-4-yl)acetonitrile hydrochloride (similarity 0.97) demonstrates that nitrile placement at the 4-position (vs. 2-position in the target compound) increases polarity and solubility due to the hydrochloride salt .

The addition of fluorine in 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile (similarity 0.76) introduces electronegativity, enhancing metabolic stability in pharmaceutical contexts .

Synthetic Accessibility: Compounds like 2-(pyridin-2-ylthio)pent-4-enenitrile (synthesized in 87% yield via FeTPPCl-catalyzed reactions ) highlight the role of nitrile groups in facilitating high-yield transformations.

Biological Activity

(5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which may confer various pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile typically involves the reaction of 5-chloro-4-methylpyridine with acetonitrile under specific conditions to yield the desired product. Various synthetic methodologies have been developed to optimize yield and purity, including:

- Reagents : Commonly used reagents include base catalysts and solvents that facilitate nucleophilic substitution.

- Conditions : Reactions are often conducted under reflux conditions to enhance reaction rates.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile, exhibit significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile | MRSA | 15 µg/mL |

| E. coli | 20 µg/mL |

These results suggest that the compound may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.

Cytotoxicity

The cytotoxic effects of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile have been evaluated against various cancer cell lines. A notable study reported moderate cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 70 µM.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 70 |

| PC-3 | 85 |

| Caco2 | 90 |

This indicates potential use in cancer therapy, although further studies are needed to elucidate its mechanism of action and selectivity.

The biological activity of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. Potential mechanisms include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

Recent research has highlighted the efficacy of (5-Chloro-4-methyl-pyridin-2-yl)-acetonitrile in various therapeutic contexts:

- Anticancer Studies : In a study involving MCF-7 cells, treatment with the compound resulted in a significant decrease in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics, indicating its promise as a novel antimicrobial agent.

Q & A

Q. What in silico/in vitro methods predict biological activity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases) .

- Enzyme Assays : Test inhibition of CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Toxicity Profiling : Compare LD₅₀ values (oral/IV) with structural analogs (e.g., 5-Cl vs. 5-F derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.